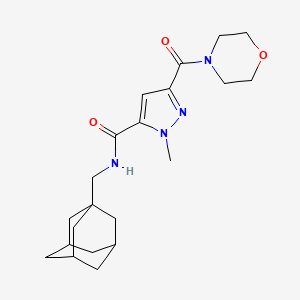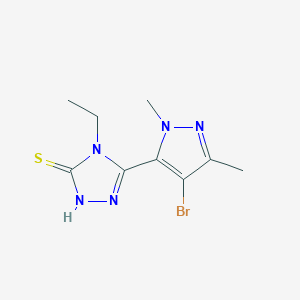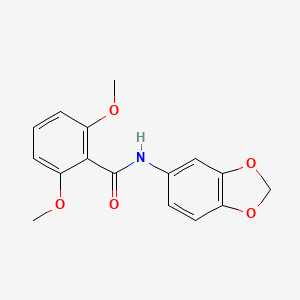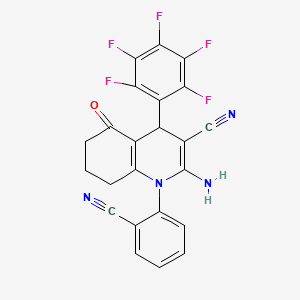
N-(1-Adamantylmethyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide: is a complex organic compound that features a unique combination of adamantane, pyrazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantylmethyl precursor. The adamantylmethyl group can be introduced through alkylation reactions using adamantylmethyl halides and suitable nucleophiles . The pyrazole ring is then constructed through cyclization reactions involving hydrazines and 1,3-diketones . Finally, the morpholinocarbonyl group is introduced via carbamoylation reactions using morpholine and appropriate carbonylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-(1-Adamantylmethyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-(1-Adamantylmethyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a valuable candidate for drug discovery and development .
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity to its targets. The pyrazole ring may interact with enzymes or receptors through hydrogen bonding and π-π interactions, while the morpholinocarbonyl group can form additional hydrogen bonds, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 1-Adamantylmethyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide
- N-(1-Adamantylmethyl)-1-methyl-3-(piperidinocarbonyl)-1H-pyrazole-5-carboxamide
- N-(1-Adamantylmethyl)-1-methyl-3-(pyrrolidinocarbonyl)-1H-pyrazole-5-carboxamide
Uniqueness: N-(1-Adamantylmethyl)-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide stands out due to the presence of the morpholinocarbonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C21H30N4O3 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H30N4O3/c1-24-18(9-17(23-24)20(27)25-2-4-28-5-3-25)19(26)22-13-21-10-14-6-15(11-21)8-16(7-14)12-21/h9,14-16H,2-8,10-13H2,1H3,(H,22,26) |
InChI Key |
VMLWIZOGHFNXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10959113.png)

![ethyl 4-({(2Z,5E)-5-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B10959119.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10959120.png)
![N-[4-(difluoromethoxy)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959121.png)
![4-(4-chlorophenyl)-3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinolin-2-ol](/img/structure/B10959125.png)
![(1Z)-N'-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10959126.png)


![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959156.png)
![4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B10959162.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959180.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10959181.png)
![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10959200.png)
